Cas no 1808917-74-9 (1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole)

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is a functionalized carbazole derivative featuring four imidazole substituents at the 1, 3, 6, and 8 positions, along with a methyl group at the 9-position. This compound exhibits strong electron-donating properties and enhanced coordination capabilities due to the presence of multiple imidazole moieties, making it valuable in coordination chemistry and materials science. Its rigid carbazole core contributes to thermal and chemical stability, while the imidazole groups facilitate applications in catalysis, metal-organic frameworks (MOFs), and optoelectronic materials. The structural design allows for tunable electronic properties, supporting its use in advanced functional materials and supramolecular architectures.
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole structure
1808917-74-9 structure
商品名:1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
CAS番号:1808917-74-9
MF:C25H19N9
メガワット:445.4787
CID:4757504
PubChem ID:122215633

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole 化学的及び物理的性質

名前と識別子

    • 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
    • 1,3,6,8-Tetra(1H-imidazole-1-yl)-9-methyl-9H-carbazole
    • 1,3,6,8-tetra(imidazol-1-yl)-9-methylcarbazole
    • 1808917-74-9
    • CS-0170495
    • F74708
    • 1,3,6,8-tetrakis(imidazol-1-yl)-9-methylcarbazole
    • BS-48651
    • インチ: 1S/C25H19N9/c1-30-24-20(10-18(31-6-2-26-14-31)12-22(24)33-8-4-28-16-33)21-11-19(32-7-3-27-15-32)13-23(25(21)30)34-9-5-29-17-34/h2-17H,1H3
    • InChIKey: RXEGXHNIDYKMNS-UHFFFAOYSA-N
    • ほほえんだ: N1(C([H])([H])[H])C2C(=C([H])C(=C([H])C=2C2C([H])=C(C([H])=C(C1=2)N1C([H])=NC([H])=C1[H])N1C([H])=NC([H])=C1[H])N1C([H])=NC([H])=C1[H])N1C([H])=NC([H])=C1[H]

計算された属性

  • せいみつぶんしりょう: 445.17634164g/mol
  • どういたいしつりょう: 445.17634164g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 34
  • 回転可能化学結合数: 4
  • 複雑さ: 665
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 76.2

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241135-250mg
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
1808917-74-9 95%
250mg
¥1246 2023-04-15
Chemenu
CM537109-100mg
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
1808917-74-9 95%+
100mg
$*** 2023-03-30
Chemenu
CM537109-250mg
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
1808917-74-9 95%+
250mg
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1241135-1g
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
1808917-74-9 95%
1g
¥3099 2023-04-15
Aaron
AR01XCY1-100mg
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
1808917-74-9 95%
100mg
$172.00 2025-02-12
1PlusChem
1P01XCPP-100mg
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
1808917-74-9 95%
100mg
$163.00 2024-06-18
1PlusChem
1P01XCPP-1g
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
1808917-74-9 95%
1g
$769.00 2024-06-18
Aaron
AR01XCY1-1g
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
1808917-74-9 95%
1g
$785.00 2025-02-12
Ambeed
A1494365-100mg
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
1808917-74-9 95%
100mg
$179.0 2025-03-04
Ambeed
A1494365-250mg
1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole
1808917-74-9 95%
250mg
$305.0 2025-03-04

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole 関連文献

1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazoleに関する追加情報

Comprehensive Analysis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS No. 1808917-74-9): Properties, Applications, and Innovations

The compound 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS No. 1808917-74-9) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in advanced materials science. This tetra-substituted carbazole derivative is characterized by the presence of four imidazole rings attached to a central carbazole core, which imparts remarkable electronic and photophysical properties. Researchers and industries are increasingly exploring its utility in organic electronics, photonics, and catalysis, making it a subject of intense scientific inquiry.

One of the most intriguing aspects of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole is its role in the development of organic light-emitting diodes (OLEDs). The compound's rigid and conjugated structure enables efficient charge transport, a critical requirement for high-performance OLED materials. With the global push toward energy-efficient displays and flexible electronics, this molecule has emerged as a promising candidate for next-generation optoelectronic devices. Its ability to form stable thin films and exhibit tunable emission properties aligns perfectly with the demands of modern display technologies.

Beyond optoelectronics, CAS No. 1808917-74-9 has shown potential in supramolecular chemistry and coordination polymers. The imidazole moieties serve as excellent ligands for metal ions, facilitating the construction of porous frameworks with applications in gas storage and molecular separation. This versatility has sparked interest among researchers working on sustainable materials and green chemistry initiatives. The compound's ability to participate in hydrogen bonding and π-π stacking interactions further enhances its utility in designing functional materials.

The synthesis of 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole typically involves multi-step organic reactions, including Ullmann coupling and N-alkylation processes. Recent advancements in catalytic methods have improved the yield and purity of this compound, addressing earlier challenges related to scalability. As the demand for high-purity organic compounds grows, optimizing these synthetic routes remains a key focus for chemists and manufacturers alike.

In the context of drug discovery, the carbazole-imidazole hybrid structure has been explored for its potential biological activity. While CAS No. 1808917-74-9 itself is not a pharmaceutical agent, its structural motifs are found in compounds with antimicrobial and anti-inflammatory properties. This has led to increased interest in its derivatives for medicinal chemistry applications, particularly in the design of small-molecule therapeutics targeting protein-protein interactions.

From an environmental perspective, the compound's stability and low toxicity profile make it a viable candidate for eco-friendly materials. As industries seek alternatives to traditional petroleum-based chemicals, molecules like 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole offer a pathway toward sustainable innovation. Its potential use in biodegradable polymers and renewable energy systems underscores its relevance in addressing contemporary environmental challenges.

In conclusion, 1,3,6,8-Tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole (CAS No. 1808917-74-9) represents a fascinating intersection of chemistry, materials science, and technology. Its multifaceted applications—from optoelectronics to supramolecular assemblies—highlight its importance in advancing both fundamental research and industrial innovation. As scientific understanding of this compound deepens, its role in shaping future technologies is poised to expand, offering exciting opportunities for researchers and developers worldwide.

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